Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor tyrosine kinase belonging to the Src family. [, , , , , , ] It plays a critical role in T-cell receptor (TCR) signaling, which is essential for T-cell development, activation, and function. [, , , , , , , ] Lck inhibitors are a class of chemical compounds that specifically target and block the activity of Lck. [, , , , , ]
Synthesis Analysis
Several methods for synthesizing Lck inhibitors have been reported, with most focusing on modifying core structures like pyrazolopyrimidines, benzothiazoles, and pyrimidine benzimidazoles. [, , , , ] These methods typically involve multi-step reactions, including condensation, cyclization, and substitution reactions, to introduce desired functional groups. [, , , , ] Specific synthetic routes and conditions vary depending on the target molecule's structure.
Molecular Structure Analysis
A heterocyclic core: Pyrazolopyrimidines, benzothiazoles, and pyrimidine benzimidazoles are frequently used. [, , , , ]
Substituents interacting with the ATP-binding site: These groups typically mimic the interactions of ATP with Lck and are crucial for inhibitory activity. [, , , , ]
Additional substituents: These can be added to modulate specificity, solubility, or other pharmacological properties. [, , , , ]
Chemical Reactions Analysis
Detailed analysis of chemical reactions involving Lck inhibitors requires specific information about the individual compound. Generally, these inhibitors interact with Lck through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. [, , , , ] Some inhibitors might form covalent bonds with specific amino acid residues within the active site, but this is less common.
Mechanism of Action
Lck inhibitors primarily act by competitively binding to the ATP-binding site of Lck, thereby preventing ATP from binding and inhibiting Lck's kinase activity. [, , , , , ] This inhibition disrupts downstream signaling pathways crucial for T-cell activation, proliferation, and cytokine production. [, , , , , , ]
Applications
Investigating TCR signaling: By blocking Lck activity, researchers can dissect the specific roles of Lck and downstream signaling pathways in T-cell activation and function. [, , , , ]
Developing new therapies for immune-related diseases: Lck inhibitors show promise in treating autoimmune diseases like rheumatoid arthritis and asthma, where aberrant T-cell activation contributes to the pathology. [, , , , , , ] They also hold potential for preventing transplant rejection by suppressing the immune response against the transplanted organ. [, , , , , ]
Studying cancer development and progression: Lck is overexpressed or aberrantly activated in some cancers, contributing to uncontrolled cell growth and survival. Lck inhibitors can help elucidate the role of Lck in these cancers and potentially serve as therapeutic agents. [, , , ]
Understanding the role of Lck in other cellular processes: Lck has been implicated in processes beyond TCR signaling, including cell motility and responses to hypoxia. Lck inhibitors can be used to probe its function in these diverse contexts. [, ]
Future Directions
Developing highly selective inhibitors: Minimizing off-target effects on other kinases is crucial for improving the safety and efficacy of Lck inhibitors. [, , , ]
Exploring alternative mechanisms of action: Targeting Lck through approaches other than ATP-competitive inhibition, such as PROTACs (proteolysis-targeting chimeras), might offer advantages in terms of efficacy and duration of action. [, , ]
Investigating combination therapies: Combining Lck inhibitors with other therapeutic agents might enhance their effectiveness in treating complex diseases like cancer and autoimmune disorders. [, ]
Related Compounds
Dasatinib
Compound Description: Dasatinib is a potent, multi-target tyrosine kinase inhibitor approved for treating chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). [] It exhibits inhibitory activity against various kinases, including LCK, ABL1, KIT, and DDR1. []
Saracatinib
Compound Description: Saracatinib is another tyrosine kinase inhibitor with potent activity against Src family kinases, including LCK. [] It has been investigated for its potential in treating various cancers and inflammatory diseases.
Compound Description: This compound belongs to the pyrazolopyrimidine class, which represents one of the earliest and most widely studied groups of Lck inhibitors. [, , ]
Relevance: The compound highlights the significance of the pyrazolopyrimidine scaffold in designing Lck inhibitors. [, , ] Its use in early research helped establish the foundation for developing more potent and selective Lck inhibitors.
4-amino-6-benzimidazole-pyrimidines
Compound Description: This class of compounds represents a novel series of Lck inhibitors with promising activity. [] 3D-QSAR studies have revealed key structural features contributing to their inhibitory activity, guiding further development of potent derivatives. []
Relevance: The emergence of 4-amino-6-benzimidazole-pyrimidines demonstrates the ongoing exploration of novel scaffolds for Lck inhibition. [] Their unique structural features compared to earlier Lck inhibitors contribute to the diverse pharmacological toolkit for targeting Lck.
2-amino-benzothiazole-6-anilide Derivatives
Compound Description: This group of compounds comprises a series of P56 LCK inhibitors. [, ] Quantitative structure-activity relationship (QSAR) studies and molecular docking simulations have identified critical substitutions on the 2-amino and 6-anilide positions influencing their activity. [, ]
Relevance: These derivatives underscore the importance of understanding structure-activity relationships for developing potent Lck inhibitors. [, ] Modifications on specific positions of this scaffold can significantly impact their inhibitory activity, providing valuable insights for future drug design.
BMS-238497
Compound Description: BMS-238497 is a novel and potent Lck inhibitor featuring an imidazo[1,5-a]quinoxalin-4-one ring system. [] Its synthesis highlights a new efficient method for constructing this specific heterocyclic core. []
Relevance: BMS-238497 demonstrates the successful application of rational drug design in identifying potent Lck inhibitors. [] The novel synthesis method used for its production contributes significantly to medicinal chemistry efforts in this field.
2-phenylaminoimidazo[4,5-h]isoquinolin-9-ones
Compound Description: This class of compounds represents orally active Lck inhibitors. [] Optimization of this scaffold through rational drug design and molecular modeling has resulted in inhibitors with nanomolar cellular activity and in vivo efficacy comparable to cyclosporin A. []
Relevance: The development of 2-phenylaminoimidazo[4,5-h]isoquinolin-9-ones addresses the need for orally bioavailable Lck inhibitors with good drug-like properties. [] Their improved pharmacological profiles compared to earlier generations highlight the continuous progress in Lck inhibitor development.
Compound Description: Pamapimod is a potent and selective p38α inhibitor that emerged from a research program initially focused on Lck inhibitors. [] Its discovery exemplifies the potential for identifying new therapeutic leads from existing kinase inhibitor libraries.
Relevance: Though primarily a p38α inhibitor, Pamapimod’s origin highlights the close relationship between different kinase families and the possibility of scaffold hopping for developing inhibitors targeting closely related kinases like Lck. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
t-Boc-N-Amido-PEG8-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine.
t-boc-N-amido-PEG9-azide is a PEG derivative containing an azide group and Boc-protected amino group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine.
TBPB is an allosteric agonist of M1 muscarinic acetylcholine receptors (mAChRs; EC50 = 158 nM in CHO-K1 cells expressing rat recombinant receptors). It is selective for M1 over M2-5 receptors at concentrations up to 10 μM. TBPB (3 μM) potentiates NMDA-evoked currents in CA1 pyramidal cells. It increases production of the non-amyloidogenic amyloid precursor protein (APP) cleavage products APPsα and CTFα in PC12 cells overexpressing the human M1 receptor and APP when used at a concentration of 1 μM. TBPB decreases amphetamine-induced hyperlocomotion in a rat model that is predictive of antipsychotic-like activity. TBPB is a highly selective Muscarinic M1 receptor allosteric agonist. TBPB activates M1 through an allosteric site rather than the orthosteric acetylcholine binding site, which is likely critical for its selectivity. TBPB displays unprecedented functional selectivity at the M₁ mAChR. TBPB is a bitopic ligand, interacting with both the orthosteric site and an allosteric site, at the M₁ mAChR.
t-Boc-N-amido-PEG8-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.